molecular formula C14H17F3N2O B5299426 1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane

1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No. B5299426
M. Wt: 286.29 g/mol
InChI Key: QJBZRHNYCCWFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and physiological effects:
Studies have shown that 1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane can induce apoptosis (programmed cell death) in cancer cells by activating certain pathways. It has also been shown to reduce the production of inflammatory cytokines, thereby reducing inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane in lab experiments is its high potency and selectivity against cancer cells. However, its limited solubility in water can pose a challenge in some experiments.

Future Directions

Include the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and testing its efficacy in animal models of cancer and inflammation.
In conclusion, 1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane is a chemical compound with significant potential in the field of medicinal chemistry. Its potent activity against cancer cells and anti-inflammatory properties make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c1-18-6-3-7-19(9-8-18)13(20)11-4-2-5-12(10-11)14(15,16)17/h2,4-5,10H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBZRHNYCCWFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,4-diazepan-1-yl)[3-(trifluoromethyl)phenyl]methanone

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